N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine

Catalog No.
S13803569
CAS No.
M.F
C12H21N3
M. Wt
207.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-...

Product Name

N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

InChI

InChI=1S/C12H21N3/c1-9-4-3-5-11(10(9)2)15-8-12-13-6-7-14-12/h6-7,9-11,15H,3-5,8H2,1-2H3,(H,13,14)

InChI Key

OVMRKOBDLAOSIC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NCC2=NC=CN2

N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine is a chemical compound characterized by its unique structural features, which include an imidazole ring and a cyclohexane moiety. Its molecular formula is C12H21N3C_{12}H_{21}N_{3} with a molecular weight of approximately 207.32 g/mol. The compound exhibits a five-membered heterocyclic imidazole ring, which is known for its diverse chemical and biological properties, making it of significant interest in various scientific fields, particularly medicinal chemistry .

Due to the presence of both the imidazole and amine functional groups. Key types of reactions include:

  • Oxidation: The imidazole ring can be oxidized to form N-oxides.
  • Reduction: Reduction can convert the imidazole to imidazolines.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.

These reactions enable the synthesis of various derivatives that may exhibit different properties or biological activities.

Preliminary studies indicate that N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine may possess notable biological activities. It has shown potential as an antimicrobial and anticancer agent, interacting with various biological targets such as enzymes and receptors. The imidazole group can coordinate with metal ions, influencing enzymatic activities and cellular signaling pathways, which makes it a candidate for further research in drug development .

The synthesis of N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Alkylation: The introduction of the cyclohexane moiety can be accomplished through alkylation reactions with suitable cyclohexane derivatives.
  • Final Amine Formation: The final step often involves reductive amination or similar techniques to yield the amine product.

The specific conditions and reagents used can significantly influence the yield and purity of the final product .

N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine has diverse applications across various fields:

  • Pharmaceuticals: It is explored for its potential as an antimicrobial and anticancer agent.
  • Agrochemicals: The compound may be utilized in developing new agricultural chemicals.
  • Materials Science: It could serve as a building block for functional materials due to its unique structural properties .

Interaction studies involving N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine focus on its ability to bind with biological macromolecules. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. The imidazole group plays a significant role in coordinating with metal ions in enzyme active sites, potentially inhibiting their activity or modulating receptor functions by binding to specific sites, thereby altering signal transduction pathways within cells .

Several compounds share structural similarities with N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(1H-Imidazol-2-yl)-3,5-dimethylcyclohexan-1-amineC11H19N3Different positioning of methyl groups on cyclohexane
1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amineC11H19N3Two methyl groups at the 4-position
1-(1H-Imidazol-2-yl)-2,6-dimethylcyclohexan-1-amineC11H19N3Variations in methyl group positions
1-(1H-Imidazol-2-yl)-3,4-dimethylcyclohexan-1-amineC11H19N3Different methyl substitution pattern

The uniqueness of N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine lies in its specific arrangement of substituents on the cyclohexane ring and the imidazole moiety. This arrangement influences its biological activity and chemical reactivity compared to similar compounds .

The compound’s structure comprises a 2,3-dimethylcyclohexane ring substituted at the 1-position by an amine-linked imidazol-2-ylmethyl group. The cyclohexane ring adopts a chair conformation, with methyl groups at carbons 2 and 3 introducing steric effects that influence both the ring’s puckering and the compound’s overall stereoelectronic profile. The imidazole moiety, a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions, is connected via a methylene bridge (-CH₂-) to the cyclohexylamine group.

The IUPAC name N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine systematically describes this architecture:

  • Cyclohexane backbone: The parent structure is a cyclohexane ring with methyl substituents at positions 2 and 3.
  • Amine substituent: A primary amine (-NH₂) at position 1 of the cyclohexane ring.
  • Imidazol-2-ylmethyl group: A methyl group bonded to the nitrogen at position 2 of the imidazole ring, which is itself attached to the cyclohexylamine nitrogen via the methylene linker.

Key spectroscopic data for structural validation include nuclear magnetic resonance (NMR) signals corresponding to the imidazole protons (δ 6.8–7.2 ppm for aromatic protons) and the methyl groups on the cyclohexane ring (δ 0.9–1.3 ppm for methyl protons). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 207.32, consistent with the molecular formula C₁₂H₂₁N₃.

Historical Context in Heterocyclic Compound Research

The synthesis of N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine reflects decades of advancements in heterocyclic chemistry. Imidazole derivatives, first systematically studied in the late 19th century, gained prominence due to their biological relevance—for example, histidine and histamine in mammalian physiology. By the mid-20th century, imidazole-based compounds became cornerstones of antifungal agents (e.g., ketoconazole) and proton pump inhibitors (e.g., omeprazole).

The integration of cyclohexane motifs with imidazole systems, as seen in this compound, emerged more recently as a strategy to enhance metabolic stability and bioavailability in drug candidates. Cyclohexane’s rigid, non-planar structure reduces conformational flexibility, potentially improving target binding specificity. Additionally, the methyl substituents at positions 2 and 3 on the cyclohexane ring may modulate lipophilicity, a critical parameter in blood-brain barrier penetration and oral drug absorption.

In materials science, such hybrid structures have been explored as ligands for transition-metal catalysts. The imidazole nitrogen atoms can coordinate to metals like palladium or copper, enabling applications in cross-coupling reactions, while the cyclohexyl group provides steric bulk to stabilize reactive intermediates.

Contemporary research on this compound focuses on optimizing its synthetic pathways. For instance, reductive amination between 2,3-dimethylcyclohexan-1-amine and imidazole-2-carbaldehyde, followed by purification via column chromatography, yields the target molecule with 95% purity. Scalability remains a challenge due to the need for inert conditions to prevent oxidation of the imidazole ring during synthesis.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

207.173547683 g/mol

Monoisotopic Mass

207.173547683 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types